molecular formula C20H20N6O3 B5229596 7-(2,5-DIMETHOXYPHENYL)-5-METHYL-N-PHENYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE

7-(2,5-DIMETHOXYPHENYL)-5-METHYL-N-PHENYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE

Cat. No.: B5229596
M. Wt: 392.4 g/mol
InChI Key: XOTRRQJMTJIJPY-UHFFFAOYSA-N
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Description

7-(2,5-DIMETHOXYPHENYL)-5-METHYL-N-PHENYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound belonging to the class of tetrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a tetrazole ring fused with a pyrimidine ring, makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

The synthesis of 7-(2,5-DIMETHOXYPHENYL)-5-METHYL-N-PHENYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 5-amino-1H-tetrazole with 2,5-dimethoxybenzaldehyde under acidic conditions to form the intermediate Schiff base. This intermediate then undergoes cyclization with methyl isocyanate to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

7-(2,5-DIMETHOXYPHENYL)-5-METHYL-N-PHENYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(2,5-DIMETHOXYPHENYL)-5-METHYL-N-PHENYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Molecular docking studies have shown that it can form hydrogen bonds and hydrophobic interactions with target proteins, stabilizing the compound-protein complex . This interaction can lead to the inhibition of biological pathways involved in disease progression.

Comparison with Similar Compounds

Similar compounds include other tetrazolo[1,5-a]pyrimidine derivatives, such as:

Compared to these compounds, 7-(2,5-DIMETHOXYPHENYL)-5-METHYL-N-PHENYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE exhibits unique structural features and biological activities. Its specific substitution pattern and functional groups contribute to its distinct chemical reactivity and potential therapeutic applications.

Properties

IUPAC Name

7-(2,5-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O3/c1-12-17(19(27)22-13-7-5-4-6-8-13)18(26-20(21-12)23-24-25-26)15-11-14(28-2)9-10-16(15)29-3/h4-11,18H,1-3H3,(H,22,27)(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOTRRQJMTJIJPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NN=N2)N1)C3=C(C=CC(=C3)OC)OC)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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